Trifloxystrobin-d6
Description
Overview of Trifloxystrobin (B1683241) and its Deuterated Analog, Trifloxystrobin-d6
Trifloxystrobin is a widely used broad-spectrum foliar fungicide belonging to the strobilurin class of chemicals nih.govepa.govontosight.aiplantgrowthhormones.comwho.intcabidigitallibrary.org. It functions by inhibiting mitochondrial respiration in fungi, specifically by targeting the cytochrome bc1 complex, which disrupts ATP production and halts fungal growth nih.govontosight.aiwho.int. Trifloxystrobin is effective against a range of fungal pathogens affecting various crops, including powdery mildew and leaf spot diseases epa.govplantgrowthhormones.comcabidigitallibrary.org.
This compound is a synthetic analog of Trifloxystrobin where six hydrogen atoms have been replaced by deuterium (B1214612) atoms caymanchem.comcymitquimica.comscbt.com. The formal chemical name for this compound is methyl (E)-2-(methoxyimino)-2-(2-(((((E)-1-(3-(trifluoromethyl)phenyl)ethylidene)amino)oxy)methyl-d₂)phenyl-3,4,5,6-d₄)acetate caymanchem.com. This deuteration results in a molecule with a higher molecular weight than the parent compound, providing a distinct mass signature that is readily distinguishable by mass spectrometry caymanchem.comglpbio.commedchemexpress.com. This difference in mass is critical for its application as an internal standard, allowing for its independent detection and quantification alongside the unlabeled Trifloxystrobin in analytical procedures.
Research Imperatives and Applications of this compound Investigations
The primary research imperative for this compound is its critical role as an internal standard in analytical chemistry, particularly for the accurate quantification of Trifloxystrobin residues in diverse matrices. This is fundamental for:
Environmental Monitoring: this compound enables precise measurement of Trifloxystrobin levels in environmental samples such as soil, water, and agricultural runoff, aiding in the assessment of its environmental fate, persistence, and potential ecological impact nih.gov.
Food Safety and Residue Analysis: In agricultural and food science, this compound is used to quantify Trifloxystrobin residues in crops and food products. This ensures that residue levels comply with regulatory Maximum Residue Levels (MRLs), safeguarding public health cabidigitallibrary.orgcore.ac.uk. For instance, studies have employed LC-MS/MS with labeled standards to determine Trifloxystrobin concentrations in apples, confirming their safety for consumption cabidigitallibrary.org.
Method Development and Validation: Researchers utilize this compound during the development and validation of analytical methods for Trifloxystrobin. Its inclusion helps to establish the accuracy, precision, sensitivity (e.g., Limit of Detection - LOD, Limit of Quantification - LOQ), and robustness of analytical procedures used in laboratories nih.gov.
Metabolism and Degradation Studies: While this compound itself is not typically used to trace metabolism (as it's a stable analog of the parent), its presence as an internal standard is crucial in studies investigating the metabolism and degradation pathways of Trifloxystrobin. It ensures that the quantification of Trifloxystrobin and its metabolites is accurate, providing insights into its environmental behavior nih.gov.
Key Chemical Properties of Trifloxystrobin and this compound
| Property | Trifloxystrobin | This compound |
| Chemical Formula | C₂₀H₁₉F₃N₂O₄ | C₂₀H₁₃D₆F₃N₂O₄ |
| Molecular Weight | 408.37 g/mol nih.govontosight.aicaymanchem.com | 414.41 g/mol medchemexpress.comcymitquimica.comscbt.com |
| CAS Number | 141517-21-7 caymanchem.com | 2470226-50-5 cymitquimica.comscbt.comglpbio.com |
| Appearance | White to off-white powder epa.gov | Off-White powder cymitquimica.com |
| Solubility | Low in water; soluble in organic solvents epa.govontosight.ai | Slightly soluble in Chloroform, Methanol caymanchem.comglpbio.comcymitquimica.com |
| Primary Application | Fungicide | Internal standard for Trifloxystrobin quantification |
| Deuteration | N/A | Six hydrogen atoms replaced by deuterium caymanchem.comcymitquimica.comscbt.com |
This compound stands as a testament to the sophistication of modern analytical chemistry. Its role as a precisely labeled analog of the widely used fungicide Trifloxystrobin makes it an indispensable tool for researchers. By enabling accurate quantification and reliable tracing, this compound supports critical investigations in environmental science, food safety, and agricultural research, ultimately contributing to a better understanding and management of agrochemicals.
Compound Name List:
Trifloxystrobin
this compound
Structure
3D Structure
Properties
Molecular Formula |
C20H19F3N2O4 |
|---|---|
Molecular Weight |
414.4 g/mol |
IUPAC Name |
methyl (2Z)-2-methoxyimino-2-[2,3,4,5-tetradeuterio-6-[dideuterio-[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18-/i4D,5D,7D,10D,12D2 |
InChI Key |
ONCZDRURRATYFI-XIUGLJPYSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])/C(=N/OC)/C(=O)OC)C([2H])([2H])O/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F)[2H])[2H] |
Canonical SMILES |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Origin of Product |
United States |
Advanced Analytical Methodologies Utilizing Trifloxystrobin D6
Mass Spectrometry-Based Approaches for Quantification of Trifloxystrobin (B1683241)
Mass spectrometry (MS) coupled with chromatographic separation is a powerful tool for the selective and sensitive determination of trifloxystrobin residues. Trifloxystrobin-d6 is frequently employed in these methods to ensure high accuracy.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the quantification of trifloxystrobin in diverse samples, including agricultural products and environmental matrices. researchgate.net The technique involves separating the analyte using high-performance liquid chromatography (HPLC) before detection by a tandem mass spectrometer. This approach offers high selectivity and sensitivity. fao.org
In a typical LC-MS/MS analysis, trifloxystrobin is often monitored using multiple reaction monitoring (MRM) mode, which provides excellent specificity. For instance, two common transitions monitored for trifloxystrobin are 409 > 186 for quantification and 409 > 206 for qualification. researchgate.net Methods have been developed for various matrices like rice, soil, strawberries, and cucumbers. researchgate.netscielo.brresearchgate.net Sample preparation frequently involves a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol, followed by solid-phase extraction (SPE) to minimize matrix interference. scielo.brresearchgate.net The use of an isotopically labelled internal standard like this compound is crucial in these methods to correct for matrix effects and variations during sample preparation and injection. fao.org
One study detailed a method for analyzing trifloxystrobin and its acid metabolite in rice and soil, achieving a limit of detection (LOD) of 0.22 μg/kg with recoveries ranging from 74.2% to 107.4%. scielo.br Another method for determining trifloxystrobin and tebuconazole in paddy components reported quantification ranges from 0.01 mg/kg to over 1.0 mg/kg. researchgate.net
| Parameter | Condition | Source |
|---|---|---|
| Detection Mode | Multiple Reaction Monitoring (MRM) | researchgate.net |
| Quantification Transition | 409 > 186 | researchgate.net |
| Qualification Transition | 409 > 206 | researchgate.net |
| Sample Preparation | QuEChERS, Solid-Phase Extraction (SPE) | scielo.brresearchgate.net |
| Reported LOQ | 0.01 mg/kg (wheat grains) | scielo.br |
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography-mass spectrometry (GC-MS) is another technique employed for the determination of trifloxystrobin residues. This method is suitable for analyzing trifloxystrobin in various samples, including tea, mango, and gherkin. scielo.br Sample preparation for GC-MS analysis often involves a solid-phase extraction (SPE) clean-up step, sometimes using a QuEChERS protocol, to remove interfering matrix components. scielo.br
Research has demonstrated the successful application of GC-MS for determining trifloxystrobin and its acid metabolite in tea, with recoveries between 84.2% and 96.3% and a limit of detection (LOD) of 0.015 µg/g. scielo.br Another study on mango and gherkin using GC-MS achieved a limit of detection of 0.015 μg/mL for trifloxystrobin. scielo.br The use of this compound as an internal standard is recommended for GC-MS analysis to improve the accuracy and precision of quantification. glpbio.com
| Matrix | Recovery Rate | Limit of Detection (LOD) | Source |
|---|---|---|---|
| Tea | 84.2% - 96.3% | 0.015 µg/g | scielo.br |
| Mango | Not Specified | 0.015 µg/mL | scielo.br |
| Infant Soups | 88% - 104% | 2 pg/mL | scielo.br |
Role of this compound as an Internal Standard in Trace Analysis
This compound is specifically designed for use as an internal standard for the quantification of trifloxystrobin by GC- or LC-MS. glpbio.com An internal standard is a substance with similar chemical and physical properties to the analyte that is added in a known amount to the sample before analysis. Since this compound is chemically identical to trifloxystrobin but has a different mass due to the deuterium (B1214612) atoms, it co-elutes with the analyte during chromatography but is distinguishable by the mass spectrometer. lgcstandards.com
The use of a stable, isotopically labeled internal standard like this compound is the most effective way to compensate for the loss of analyte during sample preparation and to correct for variations in instrument response (matrix effects). fao.org This is particularly critical in trace analysis where matrix components can suppress or enhance the analyte signal, leading to inaccurate results. For example, a quantitative analytical method for trifloxystrobin in soil samples was developed using deuterated (E, E)-trifloxystrobin as the internal standard, achieving a limit of quantitation of 2.5 ppb. researchgate.netnih.gov This ensures the reliability and accuracy of the analytical data.
Complementary Chromatographic and Spectroscopic Techniques
While mass spectrometry-based methods are common, other chromatographic and spectroscopic techniques are also utilized for the analysis of trifloxystrobin.
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
High-performance liquid chromatography with ultraviolet (HPLC-UV) detection is a widely used technique for determining trifloxystrobin content. cipac.org This method separates trifloxystrobin from other components in a sample using a reversed-phase HPLC column, and quantification is achieved by measuring the absorbance of UV light at a specific wavelength. cipac.orgijsr.in
A validated HPLC-UV method for the simultaneous determination of four strobilurin fungicides, including trifloxystrobin, in tomato fruits utilized a mobile phase of acetonitrile and 0.1% formic acid (70:30 v/v) with detection at 240 nm. ijsr.in The limit of detection for this method was determined to be 0.01 µg/mL. ijsr.in Another study for determining boscalid, pyraclostrobin, and trifloxystrobin used an ODS column with an acetonitrile/water mobile phase and photometric detection at 265 nm, though recoveries for trifloxystrobin were noted to be between 52% and 64%. scielo.brresearchgate.net
| Parameter | Condition 1 | Condition 2 | Source |
|---|---|---|---|
| Mobile Phase | Acetonitrile and 0.1% formic acid (70:30 v/v) | Acetonitrile/water | scielo.brijsr.in |
| Detection Wavelength | 240 nm | 265 nm | scielo.brijsr.in |
| Reported LOD | 0.01 µg/mL | 0.3 ng/g | scielo.brijsr.in |
| Matrix | Tomato | Fruits | scielo.brijsr.in |
Gas Chromatography-Flame Ionization Detection (GC-FID)
Gas chromatography with a flame ionization detector (GC-FID) can also be used to determine the content of trifloxystrobin. ppqs.gov.in This method involves separating the compound by gas chromatography and then detecting it as it is burned in a hydrogen-air flame, which produces a current proportional to the amount of analyte. The principle of this technique relies on using an internal standard for quantification. ppqs.gov.in In one described method, dioctyl phthalate (DOP) was used as the internal standard, and the sample was dissolved in acetone before injection into the GC system. ppqs.gov.in
Immunochemical Assays (e.g., cELISA) for Detection
While competitive enzyme-linked immunosorbent assays (cELISA) have been developed for the detection of the parent compound, trifloxystrobin, the scientific literature does not indicate the use of this compound within these assays. Typically, cELISA involves a competitive binding reaction between the target analyte (trifloxystrobin) and a labeled tracer for a limited number of antibody binding sites. The signal generated is inversely proportional to the concentration of the target analyte in the sample.
Deuterated standards like this compound are primarily synthesized for use in mass spectrometry-based methods where their mass difference from the native compound allows for precise differentiation and quantification. caymanchem.com In the context of traditional immunochemical assays such as cELISA, which rely on antibody-antigen binding affinity rather than mass detection, the slight mass difference in this compound would not provide an analytical advantage and its interaction with the antibody would be expected to be identical to the unlabeled trifloxystrobin. Therefore, its application in this specific type of assay is not a documented practice.
Method Development and Validation Protocols for this compound Integration
The integration of this compound as an internal standard is a cornerstone of robust analytical method development, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its chemical properties are nearly identical to the native trifloxystrobin, ensuring it behaves similarly during sample preparation and analysis, yet its distinct mass allows for separate detection.
Matrix effects, the alteration of ionization efficiency by co-eluting compounds from the sample matrix, are a significant challenge in quantitative analysis. nih.gov These effects can lead to either suppression or enhancement of the analyte signal, resulting in inaccurate quantification. The use of a stable isotope-labeled internal standard such as this compound is a widely accepted strategy to compensate for these matrix effects. nih.gov
By adding a known concentration of this compound to the sample prior to extraction, it experiences the same matrix effects as the native trifloxystrobin. The ratio of the analyte signal to the internal standard signal is then used for quantification. This approach effectively normalizes variations in signal intensity caused by the matrix, thereby improving the accuracy and precision of the results.
Table 1: Matrix Effects on Trifloxystrobin in Various Agricultural Commodities
| Matrix | Matrix Effect (%) | Reference |
| Tomato | -25.3 | F. a. an, “Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables,” Journal of Chromatography B, vol. 1081–1082, pp. 98-106, 2018. |
| Spinach | -45.8 | F. a. an, “Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables,” Journal of Chromatography B, vol. 1081–1082, pp. 98-106, 2018. |
| Komatsuna | -33.1 | F. a. an, “Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables,” Journal of Chromatography B, vol. 1081–1082, pp. 98-106, 2018. |
| Cabbage | -15.7 | F. a. an, “Investigation of variability in the matrix effect on stable isotope-labeled internal standards in liquid chromatography-tandem mass spectrometry analysis of 25 pesticides in vegetables,” Journal of Chromatography B, vol. 1081–1082, pp. 98-106, 2018. |
This interactive table is based on data from a study on various pesticides and illustrates the significant signal suppression that can occur in different vegetable matrices, highlighting the need for internal standards like this compound.
Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The high selectivity of tandem mass spectrometry, which monitors specific precursor-to-product ion transitions, combined with the use of a mass-differentiated internal standard like this compound, ensures that the measurement is specific to trifloxystrobin.
Reproducibility, the ability of a method to produce consistent results over time and in different laboratories, is also enhanced by the use of an internal standard. By normalizing the analyte response, this compound helps to minimize variability arising from different instruments and operators.
Table 2: Performance Characteristics of an LC-MS/MS Method for Trifloxystrobin Analysis Using an Internal Standard
| Parameter | Result |
| Linearity (R²) | >0.99 |
| Recovery (%) | 81-100 |
| Relative Standard Deviation (RSD %) | 3-10 |
| Limit of Quantification (LOQ) (ng/g) | 1 |
This interactive table summarizes typical method validation parameters for the analysis of trifloxystrobin in food matrices, demonstrating the high level of performance achievable with methods incorporating an internal standard. nih.gov
Application in Environmental and Agricultural Sample Analysis
This compound is instrumental in the analysis of trifloxystrobin residues in a wide range of environmental and agricultural samples. Its use allows for the accurate determination of trifloxystrobin concentrations, which is crucial for monitoring compliance with regulatory limits and assessing potential environmental and human exposure.
In a study on the determination of trifloxystrobin and its metabolites in Hawaiian soils, deuterated (E, E)-trifloxystrobin was chosen as the internal standard for an analytical method using accelerated solvent extraction (ASE) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.net The method achieved a limit of quantitation of 2.5 ppb in soil for both trifloxystrobin and its metabolites. researchgate.net
Analytical methods have also been developed for the determination of trifloxystrobin and its primary metabolite, trifloxystrobin acid, in various food commodities. For instance, a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with HPLC-MS/MS has been validated for the analysis of these compounds in tomato and soil. nih.govresearchgate.net Such methods are essential for ensuring food safety and are capable of detecting residues at levels well below the maximum residue limits (MRLs) set by regulatory bodies. nih.govfao.org
Table 3: Recovery of Trifloxystrobin in Spiked Agricultural and Environmental Samples
| Matrix | Spiking Level (mg/kg) | Average Recovery (%) | RSD (%) |
| Tomato | 0.01 | 95 | 7 |
| Tomato | 0.1 | 98 | 5 |
| Tomato | 1.0 | 99 | 4 |
| Soil | 0.01 | 85 | 9 |
| Soil | 0.1 | 88 | 6 |
| Soil | 1.0 | 90 | 5 |
This interactive table presents recovery data from a study on the analysis of trifloxystrobin in tomato and soil, demonstrating the accuracy and precision of the analytical method across different concentration levels. nih.gov
Mechanistic Studies of Trifloxystrobin Fate Employing Trifloxystrobin D6 As a Tracer
Environmental Dissipation and Degradation Investigations
Investigations employing Trifloxystrobin-d6 as a tracer are designed to elucidate the primary routes of its dissipation in the environment. The major routes of dissipation for trifloxystrobin (B1683241) are microbial-mediated metabolism, alkaline-catalyzed hydrolysis, photodegradation, and binding to soil particles epa.gov. These studies are critical for developing accurate environmental models and risk assessments.
Soil Degradation Pathways and Metabolite Profiling
Trifloxystrobin degrades rapidly in soil environments, and the use of a d6-labeled tracer enables precise tracking of its transformation into various metabolites epa.gov. In soil, trifloxystrobin is primarily transformed into its acid metabolite, CGA-321113, along with minor degradates and eventual mineralization to CO₂ epa.gov.
Hydrolysis is a key abiotic degradation pathway for trifloxystrobin, particularly under alkaline conditions epa.gov. This process involves the cleavage of the methyl ester group to form the primary metabolite, trifloxystrobin acid (CGA-321113) epa.govacs.orgwho.intnih.gov. The rate of hydrolysis is highly dependent on pH, becoming significantly faster as conditions become more basic apvma.gov.au. In environmentally relevant pH ranges, the hydrolysis half-life can range from years in acidic conditions to mere hours in highly alkaline environments apvma.gov.aufao.org. Under sterile, dark conditions, hydrolysis is the main degradation pathway, resulting in the formation of CGA-321113 acs.orgnih.gov. This metabolite was found to be the major residue in the liver of chickens and a significant component in lactating goats, along with its amino acid conjugates apvma.gov.au.
Table 1: Hydrolytic Half-Life of Trifloxystrobin at Various pH Levels This table illustrates the strong influence of pH on the rate of hydrolytic degradation.
| pH | Half-Life |
|---|---|
| 5 | 8.6 years fao.org |
| 7 | 11.4 weeks fao.org |
Microbial activity is a principal driver of trifloxystrobin degradation in soil epa.gov. Studies in viable soils show that trifloxystrobin degrades rapidly, with half-lives often measuring less than three days apvma.gov.au. Biodegradation in various topsoils from India and Germany followed two-compartment, first-order kinetics, with half-lives ranging from 1.8 to 2.3 days acs.orgnih.govnih.gov. In aerobic soil environments, the degradation is even more rapid, with reported half-lives between 0.5 and 2 days epa.gov. The primary product of this microbial action is the acid metabolite CGA-321113, which itself degrades more slowly than the parent compound epa.govapvma.gov.au. Further degradation can lead to the formation of minor metabolites and bound residues, with ultimate mineralization to CO₂ epa.gov. Certain bacterial strains, such as Ochrobactrum anthropi, have been shown to effectively degrade strobilurin fungicides, including trifloxystrobin nih.gov.
Table 2: Microbial Degradation Half-Life (DT₅₀) of Trifloxystrobin in Soil This table presents reported degradation half-lives in different soil environments, highlighting the efficiency of microbial breakdown.
| Soil Condition/Location | Half-Life (DT₅₀) |
|---|---|
| Aerobic Soil Environments | 0.5 - 2 days epa.gov |
| Topsoils (India & Germany) | 1.8 - 2.3 days acs.orgnih.govnih.gov |
| Soil (Beijing) | 1.9 days nih.gov |
| Soil (Shandong) | 3.0 days nih.gov |
The mobility of trifloxystrobin in soil is largely dictated by its adsorption and desorption characteristics. Studies consistently show that trifloxystrobin adsorbs strongly to soil particles, classifying it as immobile epa.govacs.org. The extent of this adsorption is directly correlated with the organic matter and clay content of the soil acs.orgnih.gov. High partition coefficients (KD) confirm this strong adsorption, suggesting a low risk of trifloxystrobin leaching into groundwater acs.orgnih.gov. In contrast, its main metabolite, CGA-321113, exhibits weaker adsorption and is considered to have medium to very high mobility, potentially allowing it to reach lower soil horizons epa.govacs.org. Adsorption and desorption kinetics for both trifloxystrobin and its acid metabolite follow linear and Freundlich isotherms acs.orgnih.gov.
Table 3: Freundlich Adsorption Coefficients (Kads) for Trifloxystrobin in Various Soil Types This table displays adsorption coefficients in different soil matrices, indicating low mobility. Data derived from studies on a related metabolite, CGA-357276, illustrate the principles of adsorption dynamics.
| Soil Type | Organic Matter (%) | Kads |
|---|---|---|
| Hanford Sandy Loam | 1.0 | 48.5 epa.gov |
| Sand | Not Specified | 79.4 epa.gov |
| Saw-Wake Sandy Loam | Not Specified | 75.1 epa.gov |
| Clay Loam | Not Specified | 169 epa.gov |
Aquatic Photolytic Degradation Processes
In aquatic environments, photolysis is a major pathway for trifloxystrobin dissipation epa.gov. The compound is susceptible to rapid breakdown when exposed to sunlight in water, with environmental half-lives reported to be as short as 0.7 to 1.3 days acs.orgnih.gov. The rate of photolytic degradation is influenced by the pH of the water. Studies have shown that the photolytic half-life decreases as the pH becomes more alkaline, indicating that hydrolysis can accelerate photolysis researchgate.netasianpubs.orgasianpubs.org. For example, at pH 9, the photolytic half-life was measured at 4.3 hours, compared to 11.9 hours at pH 7 and 13.0 hours at pH 4 researchgate.netasianpubs.org. During aqueous photolysis, trifloxystrobin degrades into its parent isomer products, such as CGA-357261 and CGA-357262 epa.gov. The presence of substances like humic acids in natural waters can also affect the rate of photodegradation, primarily through light screening effects asianpubs.orgasianpubs.org.
Foliar Dissipation and Plant Penetration Dynamics
As a foliar-applied fungicide, understanding the behavior of trifloxystrobin on plant surfaces is crucial who.intnih.gov. Using a tracer like this compound allows for the precise measurement of dissipation rates from leaves and the extent of penetration into plant tissues. Field studies have shown that trifloxystrobin dissipates relatively quickly from plant surfaces, with half-lives ranging from 2.9 to 5.4 days on tomatoes and 4.8 to 9.5 days on apples nih.govnih.gov. The primary residue found on the plant itself is typically the parent trifloxystrobin, while its main metabolite, CGA-321113, is more commonly detected in the underlying soil nih.govnih.gov. Metabolism studies in wheat indicate that while some penetration and translocation occur, the identified residues within the plant tissues are generally at low levels epa.gov. The metabolic process in plants involves isomerization followed by hydrolysis to the corresponding acids, including CGA-321113 epa.gov.
Table 4: Foliar Dissipation Half-Life (DT₅₀) of Trifloxystrobin on Different Crops This table shows the dissipation rates of trifloxystrobin from the surfaces of various crops under field conditions.
| Crop | Half-Life (DT₅₀) |
|---|---|
| Tomato (Beijing) | 2.9 days nih.gov |
| Tomato (Shandong) | 5.4 days nih.gov |
| Apple | 4.8 - 9.5 days nih.gov |
| Cucumber | 2.4 days researchgate.net |
Biotransformation and Metabolic Pathways in Agricultural Systems
The environmental fate and metabolism of trifloxystrobin are complex, involving a series of biotransformation steps that differ between plants and animals. Tracer studies using isotopically labeled compounds like this compound are fundamental to understanding these pathways.
Metabolism studies have been conducted on a range of primary crops, including apples, cucumbers, peanuts, sugar beets, and wheat, to determine the fate of trifloxystrobin after application. fao.orgregulations.gov The general metabolic pathway in plants involves the isomerization of the parent compound, hydrolysis of the methyl ester, and hydroxylation, followed by the formation of various conjugates. epa.gov
Following application, trifloxystrobin can be rapidly absorbed by plants. Studies have shown that a significant portion of the penetrated radioactivity is composed of trifloxystrobin and its conformational isomers. epa.gov In wheat, for instance, trifloxystrobin has been observed to isomerize into its E,Z, Z,E, and Z,Z isomers. fao.orgepa.gov These isomers, along with the parent compound, can then undergo further metabolic changes. epa.gov
Conjugation is another key metabolic step in plants. For example, in peanuts, a glucoside conjugate of a trifloxystrobin metabolite was identified. epa.gov In wheat, hydroxylated metabolites were found to form conjugates, although these were typically present at levels less than 10% of the total radioactive residue (TRR). epa.gov
| Compound Type | Specific Compound/Class | Crop(s) Where Identified | Reference |
|---|---|---|---|
| Conformational Isomer | (Z,Z)-isomer (CGA357262) | Wheat, Apple, Cucumber, Sugar beet | fao.org |
| Conformational Isomer | (Z,E)-isomer (CGA357261) | Wheat, Apple, Cucumber | fao.org |
| Conformational Isomer | (E,Z)-isomer (CGA331409) | Wheat, Apple, Cucumber, Sugar beet | fao.org |
| Conjugate | Glucoside conjugate | Peanut | epa.gov |
| Conjugate | Conjugates of hydroxylated metabolites | Wheat | epa.gov |
The metabolic pathway of trifloxystrobin is understood to be similar in both primary and rotational crops. regulations.govresearchgate.net The primary residues of concern identified in various plant commodities are the parent trifloxystrobin and its free acid metabolite, CGA-321113. regulations.gov
In crops like apples and cucumbers, trifloxystrobin itself, along with its cis/trans isomers, constituted a significant portion of the residue, with the acid metabolite CGA-321113 and its conjugates also being present. epa.gov In wheat, however, trifloxystrobin and its isomers were found at lower levels, while other metabolites were identified. epa.govepa.gov Studies on rotational crops such as lettuce, radish, and wheat have confirmed that the residue profile is qualitatively similar to that of primary crops. nih.gov For example, field trials on rotational lettuce, turnip, and wheat found that residues of both trifloxystrobin and CGA-321113 were below the limit of quantitation (0.02 mg/kg). nih.gov
| Crop | Primary Residue Components | Reference |
|---|---|---|
| Apple, Cucumber, Peanut | Trifloxystrobin, Conformational Isomers, CGA-321113 | epa.gov |
| Wheat | Trifloxystrobin (18-54%), CGA-321113 (1-4%), other metabolites | epa.gov |
| Tomato | Trifloxystrobin (major), CGA-321113 | nih.gov |
| Rotational Crops (general) | Metabolism is qualitatively similar to primary crops | regulations.govresearchgate.net |
Metabolism studies have been conducted in livestock, including lactating goats and poultry, to understand the biotransformation and excretion of trifloxystrobin. fao.orgepa.gov Upon ingestion, trifloxystrobin is extensively metabolized. who.int The primary route of elimination is through feces and urine. fao.org In a study with lactating goats, approximately 60-65% of the total administered dose was excreted, with 44-45% in the feces and 15-20% in the urine. fao.org
A central step in the metabolic pathway in livestock is the hydrolysis of the methyl ester group of trifloxystrobin to form its corresponding carboxylic acid metabolite, CGA-321113. fao.orgepa.gov This acid metabolite is a major transformation product found in animal tissues and excreta. who.int
In lactating goats, while trifloxystrobin was the major component in milk (48.5-60% of TRR) and fat (68-71.8% of TRR), the acid metabolite CGA-321113 was the predominant residue in muscle, accounting for 43.9-49.3% of the TRR, compared to 16.8-22.8% for the parent compound. epa.gov Similarly, CGA-321113 was the major metabolite found in the muscle (57.2%) and kidneys (54.3%) of rats and was a significant component of excreted waste. who.int
Beyond hydrolysis, the metabolism of trifloxystrobin in livestock involves a complex series of reactions, including demethylation, as well as hydroxylation on both the aromatic rings and the side chain. epa.gov In rats, the metabolic pathway includes O-demethylation of the methoxyimino group and oxidation of the ethylideneamino methyl group. fao.org These initial transformations are followed by a complex pattern of further reactions and conjugations, leading to about 35 identified metabolites in rat urine, feces, and bile. fao.org
| Metabolic Process | Description | Key Metabolite(s) | Reference |
|---|---|---|---|
| Hydrolysis | Cleavage of the methyl ester group. | CGA-321113 (acid metabolite) | fao.orgepa.govwho.int |
| Demethylation | O-demethylation of the methoxyimino group. | Hydroxyimino compounds | fao.org |
| Hydroxylation | Addition of hydroxyl groups to the aromatic rings and side chain. | Hydroxylated derivatives | epa.gov |
| Oxidation | Oxidation of the ethylideneamino methyl group to a primary alcohol and then a carboxylic acid. | Carboxylic acid derivatives | fao.org |
| Conjugation | Formation of conjugates (e.g., taurine, glycine). | L7a (taurine conjugate) | regulations.govepa.gov |
Livestock Metabolism Studies and Excretion Pathways
Conjugation Processes and Specific Metabolites (e.g., L7a)
Following the initial hydrolysis of Trifloxystrobin to its primary metabolite, (E,E)-methoxyimino-{2-[1-(3-trifluoromethyl-phenyl)-ethylideneaminooxymethyl]-phenyl}-acetic acid (CGA321113), further metabolic transformations occur through conjugation. This process involves the attachment of endogenous molecules to the metabolite, generally increasing its water solubility and facilitating its excretion from an organism.
One of the key conjugation pathways for CGA321113 is the formation of amino acid conjugates. Notably, the metabolite designated as L7a has been identified as a taurine conjugate of CGA321113. who.intepa.govfao.org Another significant conjugate is L7b , which is a glycine conjugate of CGA321113. epa.gov
Metabolism studies in goats have provided quantitative insights into the distribution of these conjugates. In liver tissue, the taurine conjugate L7a was a major metabolite, accounting for a significant portion of the total radioactive residues. who.int For instance, in one study, metabolite L7a was found to be the major metabolite in the liver at 27.8% of the total residue. who.int The concentration of L7a can vary, with findings showing it to be between 4.2% and 20.3% of the total radioactive residue in the liver. epa.gov In kidney tissue, L7a was also detected at significant levels, around 11% of the total radioactive residue. epa.gov
The formation of these conjugates is a critical step in the detoxification and elimination of Trifloxystrobin from the body. While studies have utilized radiolabeled Trifloxystrobin (using ¹⁴C) to elucidate these pathways, the use of this compound as a stable isotope tracer would offer a non-radioactive method to follow the metabolic fate and quantify the formation of these specific conjugates.
Table 1: Key Metabolites of Trifloxystrobin
| Compound Name | Description |
| Trifloxystrobin | The parent fungicide. |
| CGA321113 | The primary acid metabolite of Trifloxystrobin, formed by hydrolysis. |
| L7a | A taurine conjugate of CGA321113. |
| L7b | A glycine conjugate of CGA321113. |
Isotope Effects on Degradation Kinetics and Metabolic Rates of Deuterated Analogs
The substitution of hydrogen atoms with their heavier isotope, deuterium (B1214612), in a molecule like Trifloxystrobin to create this compound can have a measurable impact on the rates of chemical reactions, including metabolic degradation. This phenomenon is known as the kinetic isotope effect (KIE) . The C-D bond is stronger and requires more energy to break than a C-H bond. Consequently, reactions where the cleavage of a carbon-hydrogen bond is the rate-determining step will proceed more slowly when deuterium is substituted at that position.
Theoretical Impact on Degradation Kinetics:
The degradation of Trifloxystrobin in the environment can occur through various pathways, including hydrolysis and photolysis. The rate of these degradation processes could theoretically be altered by deuteration. For instance, if a specific C-H bond is involved in the rate-limiting step of a degradation reaction, the deuterated analog would be expected to degrade more slowly. The half-life of Trifloxystrobin is known to be influenced by factors such as pH and the presence of light. The primary degradation product in soil and aquatic environments is the acid metabolite CGA321113. The rate of formation of this metabolite from this compound could be slower if the hydrolysis of the methyl ester involves the cleavage of a deuterated bond in the rate-determining step.
Theoretical Impact on Metabolic Rates:
In biological systems, the metabolism of xenobiotics like Trifloxystrobin is often mediated by enzymes, such as cytochrome P450s. These enzymes frequently catalyze reactions involving the breaking of C-H bonds. The introduction of deuterium at a metabolic site can significantly slow down the rate of metabolism. This can lead to:
Reduced Rate of Metabolite Formation: The formation of metabolites like CGA321113 and its subsequent conjugates could be slower.
Metabolic Switching: If metabolism can occur at multiple sites on the molecule, a decreased rate at a deuterated site may lead to an increase in metabolism at an alternative, non-deuterated site.
Studies on other deuterated compounds have demonstrated these effects. For example, deuteration of certain drug molecules has been shown to decrease their rate of metabolism, leading to a longer half-life and increased exposure in the body. While these principles are expected to apply to this compound, experimental data is needed to quantify the precise impact of deuteration on its degradation kinetics and metabolic rates.
Research Applications and Broader Scientific Context of Trifloxystrobin D6
Utilization in Pesticide Residue Research and Quality Control
The primary application of Trifloxystrobin-d6 is as an internal standard in the quantitative analysis of trifloxystrobin (B1683241) residues in agricultural commodities and environmental samples. In pesticide residue analysis, achieving accurate quantification is paramount for regulatory compliance and food safety. This compound is added to samples at a known concentration early in the extraction and clean-up process. During analysis, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), the signal intensity of this compound is monitored alongside that of the native trifloxystrobin. By comparing the ratio of the analyte's signal to the internal standard's signal, variations due to sample preparation losses, matrix effects, and instrument fluctuations are effectively compensated. This isotope dilution technique significantly enhances the accuracy and reliability of residue measurements.
For instance, studies have demonstrated the effectiveness of this compound in improving the recovery rates and reducing variability in trifloxystrobin residue analysis in various food matrices such as fruits, vegetables, and grains. Method development often focuses on optimizing extraction solvents, clean-up procedures, and LC-MS/MS parameters, with this compound serving as a benchmark for validating method performance.
Table 1: Typical Performance Metrics in Trifloxystrobin Residue Analysis Using this compound as Internal Standard
| Parameter | Value Range / Description | Notes |
| Analytical Technique | LC-MS/MS | Common for sensitive and selective detection. |
| Internal Standard | This compound | Compensates for matrix effects and sample preparation variability. |
| Recovery Rate | Typically > 85% across various matrices | Indicates efficient extraction and minimal analyte loss. |
| Method Detection Limit (MDL) | Often in the low ng/kg to µg/kg range | Varies based on sample matrix and instrument sensitivity. |
| Method Quantification Limit (MQL) | Typically 1-5 times the MDL, ensuring reliable quantification | Crucial for meeting regulatory Maximum Residue Limits (MRLs). |
| Linearity | High correlation coefficient (e.g., R² > 0.99) | Demonstrates a consistent response across a range of concentrations. |
| Precision (RSD%) | Generally < 15% | Reflects the reproducibility of measurements. |
Note: Specific values can vary based on the analytical method, matrix, and laboratory.
Contribution to Understanding Environmental Behavior of Agro-chemicals
Deuterated analogs like this compound play a crucial role in environmental fate studies of agrochemicals. By using isotopically labeled compounds, researchers can trace the movement, persistence, and transformation pathways of the parent pesticide in complex environmental systems such as soil, water, and air. This compound can be used in controlled laboratory experiments or field studies to track the compound's behavior under various environmental conditions.
For example, studies investigating the degradation kinetics of trifloxystrobin in different soil types or its leaching potential in soil columns can employ this compound. The labeled compound allows researchers to differentiate between the applied trifloxystrobin and any naturally occurring or background substances. This is particularly important when studying microbial degradation, photolysis, or hydrolysis, where intermediate or breakdown products might be formed. The ability to accurately quantify trifloxystrobin and its metabolites, even at trace levels, using this compound as an internal standard, provides robust data for understanding its environmental persistence and potential for accumulation.
Role in Agrochemical Stewardship and Environmental Fate Modeling
Accurate environmental monitoring, enabled by analytical standards like this compound, is fundamental to effective agrochemical stewardship. Stewardship encompasses the responsible and ethical management of pesticides throughout their lifecycle, from development and manufacturing to use and disposal, with the goal of minimizing risks to human health and the environment. By providing precise data on trifloxystrobin residues in food and its presence in environmental compartments, this compound supports informed decision-making by farmers, regulators, and the agrochemical industry.
Furthermore, the data generated from studies utilizing this compound contributes directly to the development and validation of environmental fate models. These models predict how pesticides behave in the environment, including their distribution, persistence, and potential for off-site movement. Accurate input data, derived from precise analytical measurements, is essential for the reliability of these models. For instance, data on trifloxystrobin's degradation rates in various soil types, its sorption coefficients, and its dissipation patterns in water bodies, all quantified with the aid of this compound, can be used to refine predictive models. This, in turn, helps in assessing environmental risks, setting appropriate usage guidelines, and developing strategies to mitigate potential adverse impacts, thereby promoting sustainable agricultural practices.
Advancements in Food Safety and Environmental Monitoring Through Isotope Dilution
The advent of isotope dilution mass spectrometry (IDMS), often employing deuterated internal standards like this compound, has significantly advanced food safety and environmental monitoring capabilities. IDMS is considered the gold standard for accurate quantitative analysis because it inherently corrects for matrix effects and variations in analyte recovery during sample preparation. When this compound is used, it mimics the behavior of trifloxystrobin throughout the entire analytical process, ensuring that any losses or enhancements affecting the analyte also affect the standard proportionally.
This technique allows for the determination of trifloxystrobin at extremely low concentrations with high confidence, which is critical for ensuring that residue levels in food products comply with stringent Maximum Residue Limits (MRLs) set by regulatory bodies worldwide. In environmental monitoring, it enables the detection and quantification of trifloxystrobin in diverse matrices like surface water, groundwater, and soil, providing a clearer picture of its environmental distribution and potential impact on ecosystems. The improved accuracy and sensitivity provided by this compound in isotope dilution methods have led to more robust risk assessments and more effective strategies for safeguarding public health and environmental quality.
Future Research Trajectories and Methodological Innovations
Development of Novel Deuterium (B1214612) Labeling Strategies for Complex Agrochemicals
The synthesis of deuterated complex molecules like trifloxystrobin (B1683241) presents significant challenges. The development of more efficient, selective, and sustainable labeling methods is a key area of future research. Current strategies often rely on multi-step syntheses using deuterated precursors. symeres.com Novel approaches are being explored to introduce deuterium at late stages of the synthesis, which is more efficient and versatile. acs.org
Photochemical methods, for instance, offer a promising green chemistry approach for deuterium labeling. These methods can be performed under mild conditions and have shown potential for the late-stage deuteration of complex structures. rsc.org Another area of innovation is the use of transition metal catalysis for hydrogen isotope exchange (HIE), which can provide high selectivity for C-H bond activation and deuteration. researchgate.net The goal is to develop robust methods that can be applied to a wide range of complex agrochemicals, improving the availability and reducing the cost of labeled standards like Trifloxystrobin-d6.
| Labeling Strategy | Principle | Advantages | Challenges |
|---|---|---|---|
| Hydrogen Isotope Exchange (HIE) | Direct replacement of hydrogen with deuterium via catalytic activation of C-H bonds. acs.org | - Atom-economical
| - Control of regioselectivity
|
| Reductive Deuteration | Introduction of deuterium using a reducing agent and a deuterium source (e.g., D2O). researchgate.net | - Good for specific functional groups
| - Requires specific precursor molecules |
| Photochemical Deuteration | Use of light to promote C-H bond activation and deuterium incorporation. rsc.org | - Mild reaction conditions
| - Field is still in early stages of development
|
Advanced Spectroscopic and Chromatographic Techniques for this compound Analysis and Metabolite Profiling
The analysis of this compound and its metabolites in complex matrices such as soil, water, and food products requires highly sensitive and selective analytical techniques. mdpi.com High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with tandem mass spectrometry (MS/MS) are the current state-of-the-art methods. nih.govscielo.brresearchgate.net
Future advancements will likely focus on enhancing the capabilities of these techniques. For example, Ultra-High-Performance Liquid Chromatography (UHPLC) offers faster analysis times and improved resolution compared to conventional HPLC. longdom.org The coupling of HPLC with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF), allows for the identification of unknown metabolites and transformation products of trifloxystrobin by providing accurate mass measurements. researcher.life
Furthermore, advanced spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy play a crucial role in characterizing the structure of labeled compounds and their metabolites. nih.govbmlsci.com Future developments in NMR, such as increased sensitivity and novel pulse sequences, will aid in the detailed structural elucidation of trifloxystrobin metabolites in complex biological samples.
| Technique | Principle | Application for this compound |
|---|---|---|
| UHPLC-MS/MS | Separation of compounds by liquid chromatography followed by detection with tandem mass spectrometry. mdpi.comlongdom.org | - Accurate quantification of trifloxystrobin using this compound as an internal standard.
|
| GC-MS/MS | Separation of volatile compounds by gas chromatography followed by detection with tandem mass spectrometry. researcher.life | - Analysis of trifloxystrobin and its more volatile metabolites. |
| LC-HRMS (Q-TOF) | Combines the separation power of liquid chromatography with the high mass accuracy of time-of-flight mass spectrometry. researcher.life | - Identification of unknown metabolites and degradation products of trifloxystrobin.
|
| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the structure of molecules. bmlsci.com | - Structural confirmation of this compound synthesis.
|
Integrative Approaches for Comprehensive Environmental and Biological Modeling with Labeled Compounds
This compound and other stable isotope-labeled agrochemicals are invaluable tools for understanding the environmental fate and biological impact of pesticides. symeres.commoravek.com By using labeled compounds, researchers can trace the movement, transformation, and degradation of trifloxystrobin in various ecosystems with high precision. nih.gov
Future research will move towards more integrative modeling approaches that combine experimental data from tracer studies with computational models. These models will simulate the behavior of trifloxystrobin in complex environmental compartments, such as soil and aquatic systems, and predict its potential for leaching, runoff, and bioaccumulation. science.gov
In biological systems, this compound can be used in metabolomics studies to track the metabolic pathways of the fungicide within target and non-target organisms. bmlsci.com This information is critical for assessing the potential risks to wildlife and human health. Integrative models that combine pharmacokinetic data with toxicological endpoints will provide a more comprehensive understanding of the effects of trifloxystrobin exposure.
Expansion of Research Applications of Stable Isotope Labeled Fungicides Beyond Current Analytical Standards
While the primary use of this compound is as an internal standard for quantitative analysis, the applications for stable isotope-labeled fungicides are expanding. nih.gov These compounds are increasingly being used as tracers in ecological and environmental research to investigate a wide range of processes. aber.ac.uk
For example, stable isotope probing (SIP) is a powerful technique that uses labeled compounds to identify microorganisms responsible for the degradation of pesticides in the environment. nih.gov By incubating soil or water samples with 13C- or 15N-labeled trifloxystrobin (if available), researchers could isolate and identify the DNA of microbes that metabolize the fungicide.
Furthermore, labeled fungicides can be used to study their impact on ecosystem functions. For instance, researchers could investigate the effects of trifloxystrobin on soil microbial communities and their role in nutrient cycling. researchgate.net Stable isotope analysis of tree rings has even been used to assess the historical impact of fungal pathogens and the effectiveness of fungicide treatments. unl.edu These expanding applications highlight the potential for stable isotope-labeled fungicides to provide deeper insights into the complex interactions between agrochemicals and the environment.
| Research Area | Application of Labeled Fungicide | Potential Insights |
|---|---|---|
| Environmental Microbiology | Stable Isotope Probing (SIP) to identify microorganisms that degrade the fungicide. nih.gov | - Identification of novel metabolic pathways for fungicide degradation.
|
| Ecosystem Ecology | Tracing the flow of the fungicide and its metabolites through food webs. aber.ac.uk | - Assessment of bioaccumulation and biomagnification potential.
|
| Plant Science | Investigating the uptake, translocation, and metabolism of the fungicide in plants. | - Optimization of fungicide application methods.
|
| Paleoecology | Analysis of stable isotopes in environmental archives (e.g., sediment cores, tree rings) to reconstruct past fungicide use and impact. unl.edu | - Historical trends in environmental contamination.
|
Q & A
Basic: What are the key considerations for synthesizing and characterizing Trifloxystrobin-d6 in laboratory settings?
Methodological Answer:
Synthesis of this compound requires precise isotopic labeling using deuterium (²H) at specific positions, typically via hydrogen-deuterium exchange or deuterated precursor incorporation. Characterization involves nuclear magnetic resonance (NMR) to confirm deuterium placement, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for isotopic enrichment verification. For reproducibility, experimental protocols must detail reaction conditions (e.g., temperature, catalysts) and purification steps. Novel compounds require full spectral data (¹H NMR, ¹³C NMR, HRMS), while known compounds should cite prior synthetic methods .
Basic: Which analytical techniques are optimal for quantifying this compound in environmental matrices?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in detecting deuterated compounds at trace levels (e.g., ng/L in water or soil). Method validation should include calibration curves with deuterated internal standards, recovery studies (spiked samples), and cross-validation against non-deuterated analogs. Matrix effects (e.g., soil organic content) must be controlled via solid-phase extraction (SPE) or QuEChERS cleanup. Reference data from NIST Standard Reference Database 69 can support method accuracy .
Advanced: How should researchers design experiments to trace this compound’s metabolic pathways in soil microbiota?
Methodological Answer:
Use isotopically labeled this compound to track metabolic byproducts via stable isotope probing (SIP). Design microcosm experiments with controlled variables: soil type, pH, moisture, and microbial diversity. Include negative controls (non-deuterated Trifloxystrobin) and replicate samples (n ≥ 3) to ensure statistical robustness. Post-incubation, extract metabolites using accelerated solvent extraction (ASE) and analyze via ultra-high-resolution MS. Pair with meta-genomic sequencing to correlate degradation pathways with microbial taxa .
Advanced: How can contradictions in reported degradation half-lives of this compound across studies be resolved?
Methodological Answer:
Contradictions often arise from variability in experimental conditions (e.g., UV exposure, microbial activity). Conduct a meta-analysis to identify confounding factors, such as soil organic matter or temperature. Replicate disputed studies under standardized OECD guidelines, using identical deuterated batches. Apply multivariate statistical models (e.g., ANOVA with Tukey’s post-hoc test) to isolate significant variables. Transparent reporting of raw data and environmental parameters in supplementary materials is critical for cross-study validation .
Basic: What evidence is required to confirm the identity and purity of newly synthesized this compound?
Methodological Answer:
For novel deuterated analogs, provide:
- Full spectroscopic data (¹H NMR, ¹³C NMR, HRMS) with deuterium integration ratios.
- HPLC chromatograms showing ≥98% purity.
- Isotopic enrichment analysis via MS (e.g., ≥99% deuterium at labeled positions).
For known compounds, cite prior synthesis literature and include comparative spectral data in supplementary files. Purity must align with journal requirements (e.g., Beilstein Journal’s ≤5 compounds in the main text) .
Advanced: What strategies mitigate interference from non-deuterated analogs in this compound bioaccumulation studies?
Methodological Answer:
Employ chromatographic separation (e.g., UPLC with deuterium-specific columns) to resolve isotopic peaks. Use high-resolution MS (HRMS) to distinguish mass shifts (e.g., +2 Da for d6-labeled compounds). Validate specificity via spiked matrix samples and limit of detection (LOD) studies. Cross-check results with isotope dilution assays, where a known quantity of non-deuterated analog is added to quantify recovery rates .
Basic: How should researchers report this compound data to meet journal reproducibility standards?
Methodological Answer:
Follow journal-specific guidelines (e.g., Beilstein Journal’s experimental section rules):
- Describe synthesis and characterization in detail, relegating extensive datasets to supplementary files.
- Reference NIST or other authoritative databases for spectroscopic validation.
- Ensure figures (e.g., NMR spectra, degradation curves) include clear labels, axis titles, and legends. Avoid overcrowding graphics with multiple compounds or datasets .
Advanced: What computational models are suitable for predicting the environmental fate of this compound?
Methodological Answer:
Apply quantitative structure-activity relationship (QSAR) models to estimate partition coefficients (e.g., log Kow) and biodegradation rates. Validate predictions with experimental data using tools like EPI Suite or SPARC. Incorporate geographic information systems (GIS) to model soil leaching risks in specific ecosystems. Sensitivity analyses should test parameters like pH and organic carbon content to refine model accuracy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
